3-Methyl-1-phenylbutan-1-amine hydrochloride

Molecular Weight Salt Form Stoichiometry

Select this specific aralkylamine hydrochloride to avoid uncontrolled experimental variables. The 3-methyl branch elevates lipophilicity (XLogP3 2.5 vs 2.1 for unsubstituted analogs), enhancing membrane permeability in SAR studies [reference:0]. The HCl salt ensures defined stoichiometry (MW 199.72 g/mol) and ambient storage stability, eliminating cold-chain logistics and ambiguity from hygroscopic free-base forms [reference:1]. At 95% purity, it provides a 2% absolute advantage over 95% 1-phenylbutan-1-amine, reducing interference in analytical method validation and chromatographic standards [reference:2]. Every purchase includes a COA and batch-specific QC data.

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
CAS No. 91338-97-5
Cat. No. B1419291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenylbutan-1-amine hydrochloride
CAS91338-97-5
Molecular FormulaC11H18ClN
Molecular Weight199.72 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H
InChIKeyHNQTWZNKDACDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-phenylbutan-1-amine hydrochloride (CAS 91338-97-5): Core Chemical Identity and Procurement Profile


3-Methyl-1-phenylbutan-1-amine hydrochloride is an aralkylamine derivative characterized by a phenyl group attached to a branched butanamine backbone, with a methyl substituent at the 3-position and presented as the hydrochloride salt [1]. The compound has a molecular formula of C₁₁H₁₈ClN and a molecular weight of 199.72 g/mol . It is classified as a substituted phenylalkylamine and is primarily utilized as a research intermediate in organic synthesis and medicinal chemistry .

Why Substituting 3-Methyl-1-phenylbutan-1-amine hydrochloride with Closely Related Analogs Introduces Quantifiable Risk


Even structurally similar phenylbutanamines cannot be interchanged without altering experimental or process outcomes due to quantifiable differences in physicochemical properties, salt-form behavior, and handling requirements. The presence of the methyl branch at the 3-position distinguishes this compound from unsubstituted analogs in terms of lipophilicity and steric profile [1], while the hydrochloride salt form confers distinct advantages in aqueous solubility and ambient storage stability compared to free-base alternatives . Procurement decisions that rely on generic substitution therefore risk introducing uncontrolled variables in synthesis, formulation, or analytical workflows.

Quantitative Differentiation Evidence for 3-Methyl-1-phenylbutan-1-amine hydrochloride (CAS 91338-97-5) vs. In-Class Analogs


Molecular Weight and Salt Form Distinguish 3-Methyl-1-phenylbutan-1-amine hydrochloride from Its Free Base

The hydrochloride salt of 3-methyl-1-phenylbutan-1-amine has a molecular weight of 199.72 g/mol, which is 36.46 g/mol higher than its free base counterpart (163.26 g/mol) due to the addition of HCl [1]. This difference is critical for accurate molar calculations in synthetic applications.

Molecular Weight Salt Form Stoichiometry

Lipophilicity (XLogP3) Differentiates 3-Methyl-1-phenylbutan-1-amine from Unsubstituted Analog

The free base form of 3-methyl-1-phenylbutan-1-amine exhibits a computed XLogP3 value of 2.5, compared to 2.1 for the unsubstituted 1-phenylbutan-1-amine [1]. The +0.4 log unit difference reflects the impact of the 3-methyl branch on lipophilicity.

Lipophilicity XLogP3 Membrane Permeability

Hydrogen Bond Donor Count Elevated by Hydrochloride Salt Formation

The hydrochloride salt of 3-methyl-1-phenylbutan-1-amine possesses 2 hydrogen bond donors (HBD), compared to only 1 HBD in its free base form [1]. This difference arises from the protonated amine and chloride counterion.

Hydrogen Bonding Salt Form Crystallinity

Ambient Storage Stability of 3-Methyl-1-phenylbutan-1-amine hydrochloride vs. Cold-Chain Requirement for Analog

3-Methyl-1-phenylbutan-1-amine hydrochloride is recommended for storage at ambient temperature , whereas the structurally related 1-phenylbutan-1-amine requires refrigerated storage at 4°C . This distinction reflects differing stability profiles.

Storage Condition Logistics Stability

Purity Specification: 97% for 3-Methyl-1-phenylbutan-1-amine hydrochloride vs. 95% for 1-Phenylbutan-1-amine from Same Supply Partner

From the same Fluorochem supply partner, 3-methyl-1-phenylbutan-1-amine hydrochloride is offered at 97% purity , whereas 1-phenylbutan-1-amine is provided at 95% purity . This 2% absolute difference may be significant in applications requiring minimal impurity profiles.

Purity Quality Control Vendor Specification

Lipophilicity Contrast with 3-Methyl-3-phenylbutan-1-amine Isomer

The 3-methyl-1-phenylbutan-1-amine free base exhibits an XLogP3 of 2.5, whereas its regioisomer 3-methyl-3-phenylbutan-1-amine has an XLogP3 of 3.0 [1]. The 0.5 log unit difference underscores how subtle positional changes in substitution alter lipophilicity.

Lipophilicity XLogP3 Isomer Comparison

Optimal Use Cases for 3-Methyl-1-phenylbutan-1-amine hydrochloride (CAS 91338-97-5) Based on Verified Differentiation Evidence


Synthetic Intermediate Requiring Accurate Stoichiometric Control

When precise molar calculations are critical—such as in multi-step syntheses or kinetic studies—the well-defined molecular weight (199.72 g/mol) of the hydrochloride salt eliminates the ambiguity that can arise from the hygroscopic nature of the free base [1]. The 36.46 g/mol difference vs. the free base must be accounted for in any substitution scenario.

Medicinal Chemistry Optimization Where Lipophilicity Modulation is Desired

Researchers seeking a phenylbutanamine scaffold with moderately elevated lipophilicity (XLogP3 = 2.5) compared to the unsubstituted analog (XLogP3 = 2.1) may select this compound to probe structure-activity relationships affecting membrane permeability [2].

Workflows Requiring Ambient Storage and Simplified Logistics

Laboratories or procurement teams that prioritize ambient storage conditions to avoid cold-chain logistics can select 3-methyl-1-phenylbutan-1-amine hydrochloride over analogs requiring 4°C storage . This reduces shipping costs and simplifies inventory management.

High-Purity Reference Standard or Method Development

When 97% purity is required for analytical method validation or as a chromatographic standard, this compound provides a 2% absolute purity advantage over the 95% purity 1-phenylbutan-1-amine from the same supply partner , potentially reducing background interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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